![molecular formula C17H12ClN3O3S B2881122 N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide CAS No. 303791-94-8](/img/structure/B2881122.png)
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide” is a complex organic compound. The thiazole moiety in this compound has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, a group of researchers synthesized four N-acylated 2-amino-5-benzyl-1, 3-thiazoles by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in the dioxane medium .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure of the compound can be influenced by the substituents on the thiazole ring .Chemical Reactions Analysis
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Scientific Research Applications
Thiazolides: A Novel Class of Anti-Infective Drugs
Thiazolides, including compounds structurally related to N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide, have shown efficacy against a wide range of pathogens. For example, thiazolides exhibit broad-spectrum activity against helminths, protozoa, enteric bacteria, and viruses. These compounds are recognized for their versatility, targeting various intracellular parasites and viruses with significant effectiveness. The nitro group present in these molecules is critical for activity against anaerobic or microaerophilic parasites and bacteria. Interestingly, modifications such as replacing the nitro group with other functional groups have expanded the spectrum of activity of thiazolides, including action against proliferating mammalian cells through mechanisms like apoptosis induction (Hemphill, Müller, & Müller, 2012).
Antitumor Potential
Research into thiazolide derivatives has unveiled their potential as antitumor agents. Derivatives designed for biological stability and devoid of a nitro group demonstrated significant in vivo inhibitory effects on tumor growth. This underscores the therapeutic potential of thiazolides in cancer treatment, suggesting that specific structural modifications can enhance their bioactivity (Yoshida et al., 2005).
Mechanisms of Action and Structural Insights
The activity spectrum of thiazolides is notably broad, attributed to multiple mechanisms of action. For example, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is pivotal. Contrastingly, in mammalian cells, thiazolides trigger apoptosis, offering insights into their antiproliferative effects against certain cancers and intracellular pathogens. This dual mechanism highlights the therapeutic versatility of thiazolides and their derivatives, providing a foundation for developing novel treatments across a range of diseases (Esposito et al., 2005).
Synthesis and Evaluation for Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing potent action against a variety of bacterial and fungal strains. The antimicrobial properties of these compounds underscore their potential in addressing drug-resistant infections, showcasing the significance of thiazole scaffolding in drug design (Chawla, 2016).
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-15-4-2-1-3-12(15)9-14-10-19-17(25-14)20-16(22)11-5-7-13(8-6-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSLAENAGGEWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

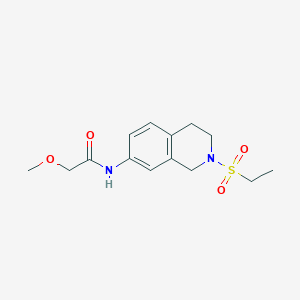


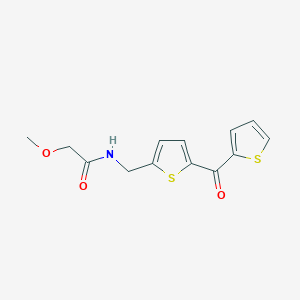

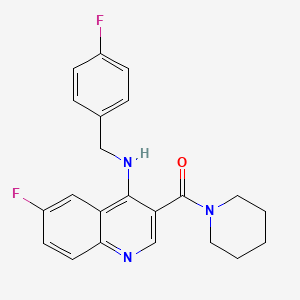
![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)
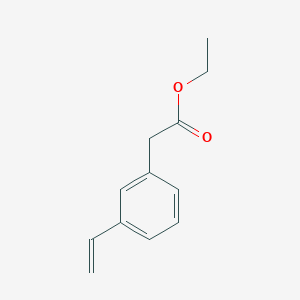
![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)
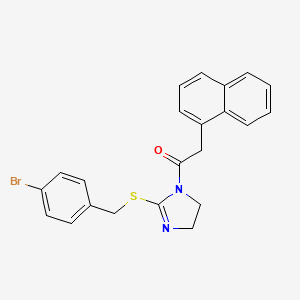
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)